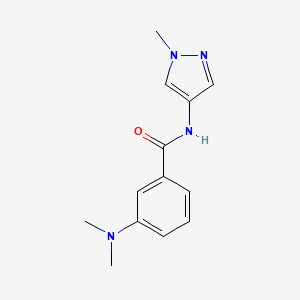
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one, also known as CRL-40,940, is a synthetic compound that belongs to the class of nootropic drugs. Nootropics are cognitive enhancers that are used to improve memory, focus, and overall cognitive function. CRL-40,940 is a relatively new nootropic that has gained popularity among researchers due to its promising potential in the field of cognitive enhancement.
Mechanism of Action
The exact mechanism of action of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, it is believed to work by increasing the release of acetylcholine and modulating the activity of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, which is essential for learning and memory. It also modulates the activity of glutamate receptors, which can improve cognitive function. Additionally, it has been shown to increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Advantages and Limitations for Lab Experiments
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been extensively studied, and its effects on cognitive function are well documented. However, there are also some limitations. 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one is a relatively new drug, and its long-term effects are not fully understood. Additionally, it can be expensive to purchase, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one. One area of research could be to investigate its potential use in treating cognitive disorders such as Alzheimer's disease. Another area of research could be to investigate its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the long-term effects of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one and its potential side effects.
Synthesis Methods
The synthesis of 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one involves the reaction between cyclopentanone and 2,5-dimethylmorpholine-4-carboxaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and yields 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one has been extensively studied for its potential use in cognitive enhancement. Several studies have shown that 3-Cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one can improve memory, focus, and overall cognitive function. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is essential for learning and memory.
properties
IUPAC Name |
3-cyclopentyl-1-(2,5-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-10-17-12(2)9-15(11)14(16)8-7-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIITIGPLXYQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

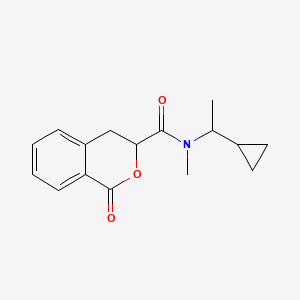
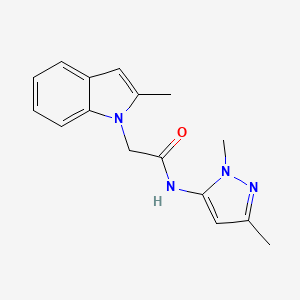
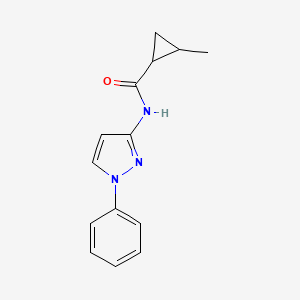
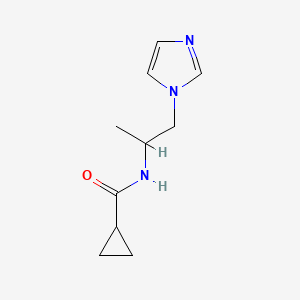
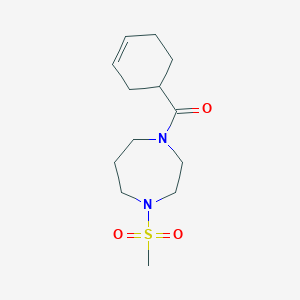
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)

